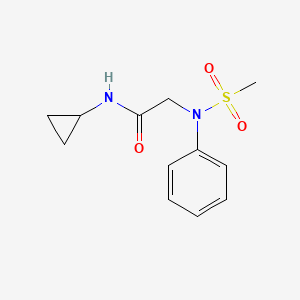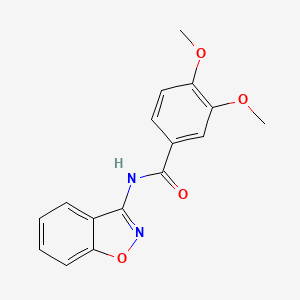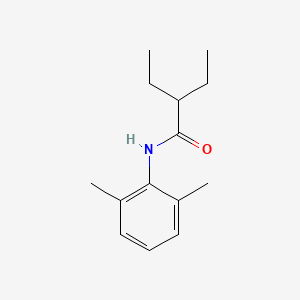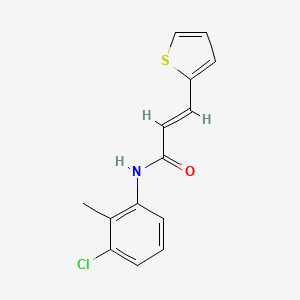![molecular formula C20H24ClN3O2 B5829488 N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)
N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of CMPA is not well understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This leads to the regulation of mood, behavior, and cognitive function, which are disrupted in various neurological disorders.
Biochemical and Physiological Effects:
CMPA has been shown to exhibit significant biochemical and physiological effects in various animal models. It has been found to decrease the levels of inflammatory cytokines and prostaglandins, which are responsible for the development of pain and inflammation. Furthermore, CMPA has also been found to increase the levels of certain neurotransmitters in the brain, leading to the regulation of mood and behavior.
実験室実験の利点と制限
CMPA has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a high purity and yield. Furthermore, it exhibits significant therapeutic potential, making it a valuable tool for drug discovery and development. However, the limitations of CMPA include its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical settings.
将来の方向性
There are several future directions for the research and development of CMPA. One potential application is in the treatment of neuropathic pain, a condition that is often difficult to manage with current therapies. Furthermore, CMPA could also be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of novel derivatives of CMPA could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
The synthesis of CMPA involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-(2-methoxyphenyl)-1-piperazineethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain CMPA in high yield and purity.
科学的研究の応用
CMPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Furthermore, CMPA has also shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-7-8-16(13-17(15)21)22-20(25)14-23-9-11-24(12-10-23)18-5-3-4-6-19(18)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQYBKZRXLPDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)


![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)


![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)

